1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
The synthesis of 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with tert-butoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxyacetyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tert-butoxyacetyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2,5-dione and pyrrolidine-2,3-dione. What sets 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione apart is its unique tert-butoxyacetyl group, which can impart different chemical and biological properties .
Properties
CAS No. |
658052-14-3 |
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Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxy]acetate |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)15-6-9(14)16-11-7(12)4-5-8(11)13/h4-6H2,1-3H3 |
InChI Key |
SADPDEVZQHJXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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